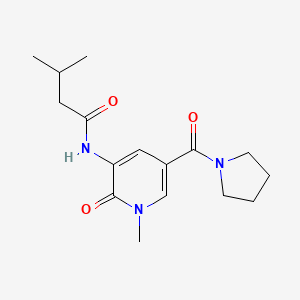
3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-methyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)butanamide, with the CAS number 1207036-32-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H23N3O3, with a molecular weight of 305.37 g/mol. Its structure features a dihydropyridine ring and a pyrrolidine carbonyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1207036-32-5 |
| Molecular Formula | C16H23N3O3 |
| Molecular Weight | 305.37 g/mol |
| Key Functional Groups | Dihydropyridine, Amide |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit antimicrobial properties. For instance, derivatives containing pyrrolidine and dihydropyridine rings have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa . The potential mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Similar compounds have been investigated for their efficacy against various cancer cell lines. For example, studies on pyrrolidine derivatives have demonstrated selective targeting of folate receptors in tumor cells, leading to inhibition of cell proliferation at subnanomolar concentrations . This highlights the importance of the compound's structural characteristics in mediating biological effects.
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, several hypotheses can be drawn based on related compounds:
- Calcium Channel Modulation : The dihydropyridine moiety is often associated with calcium channel blockers, which can influence cellular calcium levels and affect various physiological processes.
- Inhibition of Enzymatic Activity : The presence of amide bonds may allow the compound to interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Case Studies and Research Findings
A systematic review of literature reveals several studies that highlight the biological activities related to compounds structurally similar to the target compound:
- Antibacterial Studies : A study reported that derivatives with similar pyrrolidine structures showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Efficacy : Research on pyrrolo[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vivo by targeting specific receptors on cancer cells .
Propriétés
IUPAC Name |
3-methyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-11(2)8-14(20)17-13-9-12(10-18(3)16(13)22)15(21)19-6-4-5-7-19/h9-11H,4-8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNJMFZYJDJMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














